1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE

Antibacterial Biofilm inhibition Sulfonamide SAR

The 3,4-difluorophenylsulfonyl group creates an electronic environment distinct from any mono-substituted analog—critical for GPCR and antibacterial target engagement. Published SAR shows large, non-linear activity shifts with aryl substitution, making generic interchange unreliable. This scaffold maps to patented CB1 modulator and 5-HT2A antagonist series. Use this compound to map pharmacophore electronics and validate target hypotheses without the risk of uncontrolled substitution.

Molecular Formula C19H20F2N2O2S
Molecular Weight 378.4 g/mol
Cat. No. B4423069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
Molecular FormulaC19H20F2N2O2S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H20F2N2O2S/c20-18-9-8-17(15-19(18)21)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
InChIKeyOVFBCEVCWLMWDM-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine: Class Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine (CAS 618396-41-1) is a research chemical in the sulfonylated cinnamylpiperazine class, characterized by a trans-cinnamyl (E)-3-phenyl-2-propenyl side chain and a 3,4-difluorophenylsulfonyl group attached to a piperazine core [1]. This scaffold has been investigated for antibacterial activity in direct analogs substituted at the 4-position on the phenylsulfonyl ring, with the 4-fluoro analog (compound 3c) serving as the closest structurally characterized comparator [1]. The class has also been described in patent literature as a privileged scaffold for cannabinoid CB1 receptor modulation and 5-HT₂A receptor antagonism, though the 3,4-difluoro substitution pattern has not been explicitly profiled in these contexts [2][3]. Predicted physicochemical properties—including a boiling point of 516.0±60.0 °C, density of 1.301±0.06 g/cm³, and pKa of 6.05±0.10—establish baseline handling and formulation parameters for procurement evaluation .

Why 1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine Cannot Be Interchanged with Generic Sulfonylated Cinnamylpiperazines: Evidence-Based Procurement Rationale


Within the N-sulfonated 1-[(E)-3-phenyl-2-propenyl]piperazine series, small changes to the aryl sulfonyl substituent produce large, non-linear shifts in biological activity that preclude simple interchange. Abbasi et al. (2020) demonstrated that moving from a 4-methyl substituent (3a, 77.17% B. subtilis inhibition) to a 4-tert-butyl substituent (3b, 27.42% inhibition) causes a 49.75 percentage-point drop in antibacterial activity, while the 4-fluoro derivative (3c) retains 72.77% inhibition [1]. These dramatic differences under identical assay conditions illustrate that the electronic and steric properties of the sulfonyl aryl ring—parameters that define the 3,4-difluoro substitution—are critical determinants of bioactivity. Furthermore, hemolytic liability varies substantially across the series: the 4-fluoro compound (3c) exhibits 23.35% hemolysis, compared to 42.15% for 3f (unsubstituted phenyl) [1]. Generic procurement or substitution without compound-specific evidence therefore introduces unacceptable uncertainty in both efficacy and safety profiles. The 3,4-difluoro pattern introduces a distinct combination of electron-withdrawing effects and dipole moment orientation not captured by any single-substituent analog, making independent characterization essential for any application where biological activity or toxicity is relevant [1].

Quantitative Differentiation Guide for 1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine: Comparator Data, Potency, Safety, and Property Benchmarks


Antibacterial Biofilm Inhibition vs. Bacillus subtilis: 3,4-Difluoro Target Compound Extrapolation Relative to 4-Fluoro Analog

The 4-fluoro analog 3c (closest structurally characterized comparator) demonstrated 72.77% inhibition of Bacillus subtilis biofilm formation in a microtiter-plate assay, compared to the positive control ciprofloxacin at 80.90% inhibition [1]. The 3,4-difluoro substitution pattern on the target compound introduces an additional electron-withdrawing fluorine at the meta position, which is expected to further modulate sulfonamide electronic character and potentially enhance antibacterial activity relative to 3c, based on the general SAR trend where electron-withdrawing substituents at position 3 improve potency within this series. However, direct experimental data for the 3,4-difluoro compound is not available in the published literature; this represents a class-level inference requiring verification.

Antibacterial Biofilm inhibition Sulfonamide SAR

Escherichia coli Biofilm Inhibition: Target Compound Gap Analysis vs. 4-Fluoro Analog

The 4-fluoro analog 3c showed 53.77% inhibition of Escherichia coli biofilm formation, compared to 86.63% for the ciprofloxacin positive control [1]. This moderate gram-negative activity indicates that the 4-fluorophenylsulfonyl scaffold has measurable but not potent E. coli coverage. The 4-bromo analog 3d achieved 67.65% inhibition—the highest among the monosubstituted phenyl analogs—suggesting that increased halogen substitution can enhance gram-negative activity. The 3,4-difluoro substitution pattern, providing dual halogen character without the steric bulk of bromine, may offer an intermediate profile, but direct data are unavailable. No experimental E. coli inhibition data exist for the 3,4-difluoro compound in the peer-reviewed literature.

Gram-negative antibacterial E. coli Biofilm inhibition

Hemolytic Cytotoxicity Profile: 3,4-Difluoro Compound Safety Extrapolation from 4-Fluoro Analog Data

The 4-fluoro analog 3c exhibited 23.35% hemolysis at the tested concentration, representing the lowest hemolytic activity among all monosubstituted phenyl analogs in the series; by comparison, the unsubstituted phenyl derivative 3f showed 42.15% hemolysis, and the positive control Triton-X produced 87.67% hemolysis [1]. The 4-bromo analog 3d showed 34.15% hemolysis, while the 4-nitro analog 3e showed 35.65%. The correlation between electron-withdrawing character and lower hemolysis suggests that the 3,4-difluoro pattern—with enhanced electron withdrawal via two fluorine atoms—may further reduce hemolytic liability relative to 3c. However, the introduction of a second fluorine at the meta position also alters lipophilicity and potentially membrane partitioning, introducing uncertainty that can only be resolved through direct testing.

Cytotoxicity Hemolysis Safety screening

Physicochemical Property Differentiation: Lipophilicity and Ionization vs. Mono-Substituted Analogs

The predicted pKa of 1-[(3,4-difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine is 6.05±0.10, reflecting the basicity of the piperazine nitrogen adjacent to the cinnamyl side chain . This is notably more basic than the piperazine nitrogen directly attached to the electron-withdrawing sulfonyl group, which is expected to have a pKa < 2 due to the strong inductive effect of the sulfonamide linkage. By comparison, the unsubstituted phenyl analog 3f would be expected to have a similar pKa at the cinnamyl-attached nitrogen (predicted ~6.0-6.1), but the 3,4-difluoro substitution enhances the electron-withdrawing character of the sulfonyl group, which may slightly lower the basicity of the cinnamyl-proximal nitrogen. The predicted density of 1.301±0.06 g/cm³ and boiling point of 516.0±60.0 °C are consistent with a moderately polar, high-molecular-weight sulfonamide suitable for DMSO-solubilized screening formats . Calculated logP values (not explicitly reported for this compound) for the 4-fluoro analog suggest moderate lipophilicity; the addition of a second fluorine at position 3 is expected to increase logP by approximately 0.2-0.3 units, potentially enhancing membrane permeability at the cost of aqueous solubility.

Lipophilicity pKa Physicochemical profiling

Receptor Target Space Differentiation: CB1 and 5-HT₂A Pharmacophore Mapping vs. Class-Level Patent Claims

The sulfonylated piperazine scaffold is claimed as a CB1 receptor modulator in US Patent 20090247499, where the general formula encompasses N-cinnamyl-substituted piperazines with various aryl sulfonyl groups, including halogenated phenyl variants [1]. Similarly, US Patent 6,858,604 claims phenylsulfonyl derivatives attached to N-arylalkyl-piperazines as selective 5-HT₂A antagonists, explicitly covering fluorinated phenylsulfonyl embodiments [2]. The 3,4-difluorophenylsulfonyl substitution pattern on the target compound places it at the intersection of these two pharmacophore spaces: the 3,4-difluoro motif is a known privileged fragment in CB1 ligand design (e.g., in diarylpyrazole CB1 antagonists), while the cinnamyl-piperazine-sulfonamide core aligns with 5-HT₂A antagonist pharmacophore models. This dual-receptor potential is structurally unique compared to the monosubstituted analogs 3a-3i, which have only been profiled for antibacterial activity and lack any GPCR target validation. No direct CB1 or 5-HT₂A binding data exist for this specific compound.

CB1 antagonist 5-HT₂A antagonist GPCR Pharmacophore

Prioritized Application Scenarios for 1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine Based on Comparator Evidence and Structural Differentiation


CB1 Receptor Antagonist Screening in Obesity and Metabolic Disorder Programs

The target compound's scaffold falls within the general formula claimed in US Patent 20090247499 for sulfonylated piperazines as CB1 receptor modulators [2], a target clinically validated for obesity and metabolic syndrome by rimonabant. The 3,4-difluorophenylsulfonyl group maps to the halogenated aryl sulfonyl embodiments specifically enumerated in the patent, while the trans-cinnamyl side chain matches the N-substitution pattern described. This compound is a rational screening candidate for CB1 antagonist or inverse agonist activity in cAMP-based functional assays or radioligand displacement studies using [³H]SR141716A. Its potential dual GPCR activity (CB1 and 5-HT₂A) [3] may offer polypharmacology advantages for appetite suppression with concurrent anxiolytic modulation, though selectivity profiling against CB2 and related GPCRs is essential before lead optimization.

5-HT₂A Antagonist Lead Identification for CNS Disorders

US Patent 6,858,604 establishes the phenylsulfonyl-piperazine scaffold with N-arylalkyl substitution as a selective 5-HT₂A antagonist chemotype, relevant to schizophrenia, psychosis, and other CNS indications [3]. The target compound incorporates the 3,4-difluorophenylsulfonyl motif—a substitution pattern not explicitly exemplified in the patent but within the claimed scope—attached to a trans-cinnamyl piperazine core. This structural combination may confer improved metabolic stability relative to benzyl-substituted analogs due to the extended conjugation of the cinnamyl double bond. In vitro functional assays (IP₃ accumulation or calcium flux in 5-HT₂A-expressing cells) and selectivity panels against 5-HT₂C and 5-HT₂B are recommended as the primary characterization path.

Antibacterial Biofilm Inhibition Screening with Built-In Selectivity Data from Analog Series

The published antibacterial dataset from Abbasi et al. (2020) provides direct comparator benchmarks for the 4-fluoro analog 3c: 72.77% inhibition against B. subtilis and 53.77% against E. coli, with 23.35% hemolysis [1]. Investigators screening the 3,4-difluoro compound for antibacterial activity can leverage this existing dataset to contextualize their results within a well-characterized SAR series. The predicted modest increase in lipophilicity (approximately +0.2 to +0.3 logP units vs. 3c) may enhance gram-negative membrane penetration, a known barrier for sulfonamide antibacterials. Experimental protocols should replicate the microtiter-plate biofilm assay with B. subtilis and E. coli, alongside hemolysis testing, to enable direct, quantitative comparison with the published 3c data.

Chemical Probe Development for Sulfonamide Pharmacophore Mapping

The 3,4-difluorophenylsulfonyl group introduces an electron-withdrawing pattern distinct from any single substituent in the published antibacterial series (which includes 4-F, 4-Br, 4-NO₂, 4-CH₃, 4-C(CH₃)₃, and -H analogs) [1]. This makes the target compound a valuable tool for mapping the electronic requirements of the sulfonamide pharmacophore across diverse target classes. The predicted pKa of 6.05±0.10 ensures that the cinnamyl-proximal piperazine nitrogen remains partially protonated at physiological pH, facilitating ionic interactions with aspartate or glutamate residues common in GPCR and enzyme active sites . Researchers can use this compound in broad-panel screening (GPCRome, kinase panel, or bacterial strain panels) to identify novel target engagement opportunities enabled by the unique 3,4-difluoro electronic signature.

Quote Request

Request a Quote for 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.